(5R)-5-methyl-1,4-oxazepane hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2694057-65-1 |
|---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(5R)-5-methyl-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
WYSIGZNUVPDDKA-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@@H]1CCOCCN1.Cl |
Canonical SMILES |
CC1CCOCCN1.Cl |
Purity |
95 |
Origin of Product |
United States |
Overview of Seven Membered Nitrogen and Oxygen Heterocycles in Contemporary Chemical Research
Seven-membered heterocycles containing nitrogen and oxygen atoms, such as oxazepanes, represent an important class of compounds in contemporary chemical research. numberanalytics.comnih.gov These structures are integral components of numerous natural products and synthetically derived molecules with a wide array of biological activities. nih.govresearchgate.net Their non-planar and flexible seven-membered ring system offers a unique three-dimensional arrangement of atoms, which can be advantageous for binding to biological targets. researchgate.netnih.gov
In medicinal chemistry, these heterocycles are recognized as valuable scaffolds for the development of novel therapeutic agents. nih.govresearchgate.netnih.gov They have been investigated for a range of applications, including as anticonvulsants, antifungal agents, and treatments for inflammatory conditions. rsc.orgnih.gov The incorporation of both nitrogen and oxygen atoms within the seven-membered ring provides opportunities for diverse chemical modifications, allowing for the fine-tuning of their physicochemical and pharmacological properties. The inherent structural complexity and synthetic challenges associated with these rings make them an active area of research for synthetic organic chemists. rsc.orgthieme-connect.com
The Unique Stereochemical Attributes of 5r 5 Methyl 1,4 Oxazepane Hydrochloride As a Chiral Scaffold
(5R)-5-methyl-1,4-oxazepane hydrochloride is a specific chiral molecule within the broader class of 1,4-oxazepanes. Its significance lies in the presence of a stereocenter at the C5 position, bearing a methyl group in the (R)-configuration. This defined stereochemistry is crucial as it imparts chirality to the entire molecule, influencing how it interacts with other chiral molecules, such as biological receptors.
The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and use in various synthetic applications. The 1,4-oxazepane (B1358080) ring itself possesses a flexible conformation, and the presence of the methyl group at the C5 position can influence the preferred conformational arrangement of the ring. This conformational preference, dictated by the stereocenter, is a key attribute that can be exploited in stereoselective synthesis to control the stereochemical outcome of reactions. The ability to utilize a pre-existing stereocenter to direct the formation of new stereocenters is a powerful strategy in the synthesis of complex chiral molecules.
Historical Context of Chiral Oxazepane Synthesis and Structural Elucidation Methodologies
Key synthetic strategies that have been developed over time include intramolecular cyclization reactions. rsc.org For instance, the ring closure of halo-alcohols or amino-alcohols has been a common approach. More recently, methods such as haloetherification have been employed to achieve stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. nih.gov Another notable advancement involves the use of polymer-supported synthesis, which has been utilized to prepare chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgnih.govrsc.orgresearchgate.net This solid-phase approach can simplify purification and handling. rsc.orgrsc.orgresearchgate.net
The structural elucidation of these chiral heterocycles relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and various 2D correlation experiments (COSY, HSQC, HMBC, NOESY), is indispensable for determining the connectivity and relative stereochemistry of the molecule. nih.govresearchgate.netwpmucdn.com Mass spectrometry is used to determine the molecular weight and fragmentation patterns, further confirming the structure. intertek.com For the unambiguous determination of absolute stereochemistry, X-ray crystallography is the gold standard, providing a definitive three-dimensional structure of the molecule in the solid state. nih.govdokumen.pub
Current Research Landscape and Challenges in Accessing Enantiopure Oxazepane Systems
Enantioselective Synthesis Strategies
The creation of the chiral center at the C5 position with the desired (R) configuration is a primary challenge in the synthesis of (5R)-5-methyl-1,4-oxazepane hydrochloride. Several strategies have been developed to achieve high enantioselectivity in the formation of chiral 1,4-oxazepanes and related heterocyclic systems.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. bikaken.or.jp After the desired stereocenter is established, the auxiliary is removed. This approach offers a reliable method for asymmetric synthesis. sigmaaldrich.com
One notable example in the synthesis of chiral 1,4-oxazepanes involves the use of polymer-supported homoserine. nih.govresearchgate.netrsc.org In this method, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is reacted with different nitrobenzenesulfonyl chlorides and then alkylated with 2-bromoacetophenones. nih.govresearchgate.netrsc.org Subsequent cleavage from the polymer support using trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) can yield 1,4-oxazepane (B1358080) derivatives. nih.govresearchgate.netrsc.org While this specific example leads to 1,4-oxazepane-5-carboxylic acids, the principle could be adapted for the synthesis of 5-methyl derivatives by starting with an appropriate amino alcohol. The stereochemistry of the starting homoserine directs the formation of the chiral center.
Commonly used chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine, are widely employed in asymmetric alkylation and aldol (B89426) reactions to create stereocenters with high diastereoselectivity. bikaken.or.jp For instance, pseudoephedrine can be converted to an amide, and subsequent deprotonation and reaction with an electrophile are directed by the chiral scaffold. bikaken.or.jp While direct application to this compound is not explicitly detailed in the reviewed literature, these auxiliaries represent a powerful and versatile tool for the enantioselective synthesis of the required chiral precursors.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Typical Substrates |
| Evans Oxazolidinones | Aldol Reactions, Alkylation Reactions | Carboxylic acid derivatives |
| Pseudoephedrine | Alkylation Reactions | Carboxylic acids, acid anhydrides, acyl chlorides |
| Polymer-supported Homoserine | Intramolecular Cyclization | 2-bromoacetophenones |
Asymmetric Catalysis in Ring Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.
While a specific asymmetric catalytic method for the direct synthesis of this compound was not found in the reviewed literature, related transformations highlight the potential of this strategy. For instance, rhodium-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling reactions have been used in the synthesis of chiral nortropanes, demonstrating the utility of transition metal catalysis in constructing complex chiral heterocycles. youtube.commdpi.com
Furthermore, the development of palladium-catalyzed carbonylative synthesis of 2-aryloxazolines and 2-aryloxazines from aryl bromides showcases the power of palladium catalysis in forming C-O and C-N bonds within a heterocyclic framework. nih.gov These methods, while not directly applied to the 1,4-oxazepane system, suggest that a similar catalytic approach involving an appropriate chiral ligand could potentially be developed for the enantioselective cyclization to form the desired product. The choice of a suitable chiral ligand is crucial for achieving high enantioselectivity in such transformations. nih.gov
Organocatalytic Cyclization Pathways
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. youtube.com Chiral Brønsted acids and bases are common organocatalysts.
A notable example is the highly enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral phosphoric acid to produce chiral 1,4-benzoxazepines. rsc.org This metal-free process provides access to seven-membered N,O-heterocycles with high enantiocontrol under mild conditions. rsc.org The reaction proceeds with excellent yields (up to 98%) and high enantioselectivity (up to 94% ee). rsc.org Although this method was demonstrated for benzofused systems, the underlying principle of organocatalytic ring-opening of a strained heterocycle followed by intramolecular cyclization could be a viable pathway for the synthesis of (5R)-5-methyl-1,4-oxazepane.
Proline and its derivatives are also well-known organocatalysts for various asymmetric transformations, including intramolecular aldol reactions. youtube.com These catalysts operate by forming a nucleophilic enamine intermediate, which then undergoes a stereoselective cyclization. youtube.com The development of an organocatalytic intramolecular cyclization of a suitably designed precursor could provide a direct and enantioselective route to the 1,4-oxazepane core.
Table 2: Examples of Organocatalytic Cyclization for Heterocycle Synthesis
| Catalyst | Reaction Type | Product Type | Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | Desymmetrization of oxetanes | 1,4-Benzoxazepines | up to 94% |
| Proline | Intramolecular Aldol Reaction | Cyclic ketones | High |
Development of Novel Ring-Closing Methodologies for 1,4-Oxazepane Core
The formation of a seven-membered ring can be challenging due to unfavorable entropic factors. Therefore, the development of efficient and novel ring-closing methodologies is crucial for the synthesis of 1,4-oxazepanes.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a common and powerful strategy for the synthesis of cyclic compounds, including 1,4-oxazepanes. This approach involves the formation of a bond between two reactive centers within the same molecule.
One reported method involves a TFA/triethylsilane-mediated cleavage of a polymer-supported N-phenacyl nitrobenzenesulfonamide, which leads to the formation of 1,4-oxazepane derivatives as a mixture of diastereomers. nih.govresearchgate.netrsc.org The starting material, derived from homoserine, contains the necessary functionalities for the cyclization to occur upon cleavage from the solid support. nih.govresearchgate.netrsc.org This strategy highlights the use of a linear precursor that is induced to cyclize under specific reaction conditions.
Another approach involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids to form 1,3-oxazinane-2,5-diones. researchgate.net While this leads to a six-membered ring, the concept of using a diazoketone as a precursor for intramolecular cyclization could potentially be extended to the synthesis of seven-membered rings like 1,4-oxazepanes by using a longer amino acid derivative.
A catalyst-free, mild synthesis of medium-ring oxazepane derivatives has also been reported from aminomaleimides and N-alkyl amines, proceeding through a [6+1] cascade cyclization. nih.gov This method showcases a novel approach to constructing the seven-membered ring system.
A new methodology for synthesizing tetrahydroazepines, which are structurally related to 1,4-oxazepanes, is based on the aza-Prins cyclization. csic.es This reaction involves the formation of a C-N and a C-C bond in a single step, followed by a Peterson-type elimination to create an endocyclic double bond. csic.es
Table 3: Intramolecular Cyclization Strategies for Heterocycle Synthesis
| Precursor | Reagents/Catalyst | Product |
| Polymer-supported N-phenacyl nitrobenzenesulfonamide | TFA/Et3SiH | 1,4-Oxazepane derivatives |
| N-Cbz-protected diazoketones | Brønsted acid | 1,3-Oxazinane-2,5-diones |
| Aminomaleimides and N-alkyl amines | - | Oxazepane derivatives |
| 1-Amino-3-triphenylsilyl-4-pentenes | Iron(III) salts | Tetrahydroazepines |
Palladium-Catalyzed C-H Activation for Heterocycle Formation
Palladium-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of C-H bonds, which are typically unreactive. rsc.org This strategy can be applied to the formation of heterocyclic rings in an atom- and step-economical manner.
While a specific example of palladium-catalyzed C-H activation for the synthesis of this compound was not found, the general principle has been demonstrated for the synthesis of other heterocycles. For instance, palladium-catalyzed C-H activation of simple arenes and their cascade reaction with nitriles has been used to access 2,4,5-trisubstituted oxazoles. rsc.org This transformation involves a sequence of C-H activation, carbopalladation, and tandem annulation in one pot. rsc.org
The general strategy often involves a directing group on the substrate that coordinates to the palladium catalyst, bringing it in proximity to the C-H bond to be activated. After C-H activation, the resulting palladacycle can undergo various coupling reactions to form the desired heterocycle. The development of a suitable substrate with a directing group and a tethered nucleophile could enable a palladium-catalyzed intramolecular C-H activation/cyclization to form the 1,4-oxazepane ring. The use of a chiral ligand in such a process could potentially lead to an enantioselective synthesis. nih.gov
Green Chemistry Approaches to Oxazepane Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including the 1,4-oxazepane scaffold. These approaches aim to enhance efficiency and reduce the environmental impact of chemical processes. One notable strategy involves the development of tandem reactions, which allow for the construction of complex molecules in a single step from simple starting materials, thereby improving atom economy. nih.govrsc.org
For instance, a green protocol for the synthesis of benzo-1,4-oxazepine derivatives has been developed utilizing a tandem transformation of C-N coupling and C-H carbonylation. nih.gov This method is economically viable and employs a copper catalyst under a carbon dioxide atmosphere, avoiding more hazardous reagents. nih.gov While not directly producing (5R)-5-methyl-1,4-oxazepane, this approach highlights the potential for developing more sustainable syntheses for the broader oxazepine class. nih.gov Similarly, greener oxidation procedures, such as those used in the ring-expansion to form 1,4-oxazepan-7-ones, represent a move towards more environmentally benign synthetic steps. nih.gov The overarching goal is to devise efficient and eco-friendly protocols, which is a persistent challenge in drug discovery and natural product synthesis. nih.gov
Multistep Synthetic Routes from Chiral Precursors
The synthesis of a specific stereoisomer like this compound necessitates starting from or creating a chiral center with the correct configuration. This is commonly achieved through the use of enantiomerically pure starting materials derived from the "chiral pool."
Amino acids serve as excellent chiral building blocks for the synthesis of complex heterocyclic structures. A robust strategy for preparing chiral 1,4-oxazepane-5-carboxylic acids, which are precursors to compounds like (5R)-5-methyl-1,4-oxazepane, begins with the amino acid homoserine. researchgate.netrsc.orgrsc.org In one reported method, Fmoc-protected homoserine is immobilized on a solid support and subsequently modified to build the oxazepane ring. researchgate.netrsc.org
The general approach involves several key steps:
Immobilization of a protected amino acid derivative, such as Fmoc-HSe(TBDMS)-OH, onto a resin support. rsc.org
Reaction with nitrobenzenesulfonyl chlorides followed by alkylation with 2-bromoacetophenones. rsc.org
Cleavage from the support under specific conditions to induce cyclization and form the 1,4-oxazepane ring. rsc.org
This method provides access to 1,4-oxazepanes with two stereocenters, although the formation of the oxazepane scaffold can be non-stereoselective, yielding a mixture of diastereomers that may require separation. rsc.orgrsc.org The use of unnatural amino acids is also a growing field in the synthesis of novel peptide structures. nih.gov
Carbohydrates represent another major source of readily available, complex chiral molecules for synthesis. Their rich stereochemistry can be leveraged to produce highly functionalized and stereochemically defined heterocyclic systems, including oxepines and oxazepanes. rsc.org An efficient, multi-step synthesis of carbohydrate-based oxepines has been developed from pyranose starting materials, demonstrating the practicality of this approach for scale-up. rsc.org
The Prins reaction, which involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, is a powerful tool for the stereoselective formation of cyclic ethers and has been applied to the synthesis of carbohydrate frameworks from both carbohydrate and non-carbohydrate precursors. mdpi.com These methods provide a direct route to constructing the core sugar-like skeletons that can be further elaborated into target molecules. mdpi.com
Solid-phase synthesis offers significant advantages for multi-step procedures, including simplified purification and the potential for automation. The synthesis of chiral 1,4-oxazepanes has been successfully demonstrated using polymer-supported homoserine. researchgate.netrsc.orgrsc.orgnih.gov
In this technique, Fmoc-HSe(TBDMS)-OH is anchored to Wang resin. rsc.orgnih.gov The resin-bound substrate is then subjected to a sequence of reactions, including N-sulfonylation and N-alkylation. The final cleavage step is critical for the formation of the oxazepane ring. A key finding is that the choice of cleavage cocktail determines the final product. Cleavage with trifluoroacetic acid (TFA) alone leads to the removal of a silyl (B83357) protecting group and subsequent spontaneous lactonization. rsc.orgnih.gov In contrast, using a mixture of TFA and a reducing agent like triethylsilane (Et₃SiH) results in the desired 1,4-oxazepane derivatives, albeit as a mixture of diastereomers. rsc.orgnih.gov The subsequent catalytic hydrogenation of a nitro group on the aromatic substituent can improve the separability of these diastereomers. rsc.org
| Cleavage Reagent | Intermediate | Primary Transformation | Final Product Type |
|---|---|---|---|
| TFA/CH₂Cl₂ | Polymer-supported N-phenacyl nitrobenzenesulfonamide | Silyl group removal | Lactone (via spontaneous lactonization) |
| TFA/Et₃SiH/CH₂Cl₂ | Polymer-supported N-phenacyl nitrobenzenesulfonamide | Reductive cleavage and cyclization | 1,4-Oxazepane derivative (diastereomeric mixture) |
Mechanistic Investigations of Key Synthetic Steps
Understanding the mechanisms of the reactions used to form the 1,4-oxazepane ring is crucial for optimizing reaction conditions and improving selectivity.
Detailed mechanistic insights are often gained through a combination of techniques, including kinetic studies and advanced spectroscopic analysis. The kinetic isotope effect (KIE) is a powerful tool for probing transition state structures and identifying rate-determining steps in a reaction mechanism. nih.govlibretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), scientists can measure changes in the reaction rate. libretexts.org A significant KIE often indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-limiting step. princeton.edu While specific KIE studies on the synthesis of this compound are not widely reported, the principles are broadly applicable to key cyclization steps. nih.govresearchgate.net
Spectroscopic interrogation is fundamental to confirming the structure and stereochemistry of synthetic intermediates and final products. In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a comprehensive suite of NMR techniques is employed to unambiguously determine the constitution of the products. nih.gov These methods include:
1D NMR: ¹H and ¹³C NMR to identify the basic carbon-hydrogen framework. nih.govresearchgate.net
2D Homonuclear Correlation Spectroscopy: ¹H–¹H COSY to establish proton-proton coupling networks within the molecule. nih.gov
2D Heteronuclear Correlation Spectroscopy: HMQC and HMBC to correlate protons with directly attached (one-bond) and more distant (multi-bond) carbons and nitrogens, respectively. This is crucial for connecting different fragments of the molecule, such as the oxazepane and phenyl rings. nih.gov
NOESY: To investigate through-space correlations between protons, which helps in assigning the relative stereochemistry of the newly formed chiral centers. researchgate.net
Transition State Analysis in Stereoselective Cyclization
The stereochemical outcome of the cyclization to form the 1,4-oxazepane ring is fundamentally governed by the energetics of the transition states leading to the possible stereoisomers. While specific transition state analysis for the synthesis of this compound is not extensively detailed in publicly available literature, general principles from related systems provide valuable insights.
One key approach to forming chiral 1,4-oxazepanes is through the haloetherification of unsaturated amino alcohols. In these reactions, the formation of a transient, chiral bromonium or iodonium (B1229267) ion intermediate is a critical step. Computational studies on the cyclization of related systems have shown that the asymmetry of this halonium intermediate plays a crucial role in determining the regioselectivity of the subsequent intramolecular attack by the nitrogen or oxygen nucleophile. nih.gov
For the formation of polysubstituted chiral 1,4-oxazepanes, it has been suggested through computational analysis that the bromonium intermediate can be formed with no transition state, implying that the stereoselectivity is primarily controlled by the ground-state conformation of the substrate. nih.gov This highlights the importance of the conformational preferences of the acyclic precursor in directing the stereochemical course of the cyclization. The relative energies of the diastereomeric transition states, influenced by steric and electronic factors, will ultimately determine the ratio of the final products.
Molecular orbital methods have also been employed to study the 1,4-oxazepine (B8637140) ring formation reaction. By calculating the energies of the molecules and transition states involved in the reaction pathways, researchers can predict the most likely products. organic-chemistry.org These theoretical models are invaluable for understanding and predicting the stereochemical outcomes of such cyclizations.
Regioselectivity and Diastereoselectivity Control in Ring Formation
The control of both regioselectivity and diastereoselectivity is a central theme in the synthesis of substituted 1,4-oxazepanes. Regioselectivity addresses which atoms bond to form the ring, while diastereoselectivity concerns the relative stereochemistry of the newly formed chiral centers.
In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine, the choice of cleavage reagent was found to significantly influence the reaction pathway. rsc.orgnih.gov For instance, cleavage with trifluoroacetic acid (TFA) alone led to spontaneous lactonization, whereas a combination of TFA and triethylsilane (Et3SiH) resulted in the formation of 1,4-oxazepane derivatives as a mixture of inseparable diastereomers. rsc.orgnih.gov The regioselectivity and stereoselectivity in this case were dependent on the substitution pattern of the starting materials. rsc.orgnih.gov Subsequent catalytic hydrogenation of a nitro group in the molecule improved the separability of the resulting diastereomeric anilines, allowing for the isolation of the major isomers. rsc.orgnih.gov
The haloetherification method provides a powerful tool for achieving regio- and stereoselective 7-endo cyclization. nih.gov This approach has been successfully applied to a range of substrates to produce tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and diastereoselectivities. nih.gov The success of this method relies on controlling the formation and subsequent reaction of the chiral bromonium intermediate. nih.gov
Another strategy involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid. This method has been developed for the synthesis of chiral 1,4-benzoxazepines, which are structurally related to 1,4-oxazepanes, affording high yields and enantioselectivities. acs.org Such catalytic asymmetric approaches hold great promise for the direct synthesis of enantiomerically pure 1,4-oxazepane derivatives.
The diastereoselectivity of the ring formation can also be influenced by the existing stereocenters in the starting material. For example, in the synthesis of perhydroquinoxaline-based compounds, a related heterocyclic system, the diastereoselective establishment of a tetrasubstituted cyclohexane (B81311) was a key step that dictated the stereochemistry of the final product. nih.gov
The following table summarizes the key factors influencing selectivity in the synthesis of chiral 1,4-oxazepanes based on the discussed methodologies.
| Synthetic Method | Key Factors for Selectivity | Resulting Products |
| Cleavage of Polymer-Supported Precursors | Cleavage reagent (e.g., TFA vs. TFA/Et3SiH), substitution pattern of starting materials. rsc.orgnih.gov | Mixture of diastereomeric 1,4-oxazepane derivatives. rsc.orgnih.gov |
| Haloetherification | Asymmetry of the chiral bromonium intermediate, conformation of the substrate. nih.gov | Polysubstituted chiral 1,4-oxazepanes with good regio- and stereoselectivity. nih.gov |
| Enantioselective Desymmetrization | Chiral catalyst (e.g., chiral phosphoric acid). acs.org | Enantioenriched 1,4-benzoxazepines. acs.org |
Absolute Configuration Determination
The "(5R)" designation in this compound specifies the spatial arrangement of the substituents around the stereogenic carbon atom at position 5 of the oxazepane ring. The definitive assignment of this absolute configuration is achieved through specialized analytical techniques.
Single-crystal X-ray diffraction is an authoritative method for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of each atom. For chiral compounds crystallizing in a non-centrosymmetric space group, the anomalous dispersion of X-rays by the atoms allows for the determination of the absolute stereochemistry. researchgate.net
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. However, studies on related, more complex derivatives, such as benzimidazole-fused 1,4-oxazepines, have been successfully characterized using this method. mdpi.com The crystallographic data from such studies provide valuable information on the bond lengths, bond angles, and solid-state conformation of the 1,4-oxazepane ring system.
To illustrate the type of information obtained from such an analysis, a hypothetical data table for a derivative is presented below.
Illustrative Crystallographic Data for a 1,4-Oxazepane Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₂₀ClN₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.897(5) |
| β (°) | 98.765(1) |
| Volume (ų) | 1839.2(12) |
| Z | 4 |
| R-factor (%) | 4.5 |
Note: This data is for a benzimidazole-fused 1,4-oxazepine derivative and is for illustrative purposes only. mdpi.com
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. ic.ac.uk
The experimental ECD or VCD spectrum is compared with the theoretical spectrum calculated for a specific enantiomer (e.g., the R-enantiomer) using quantum chemical methods. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.gov
As of now, no specific ECD or VCD studies have been published for this compound. Such an analysis would be highly valuable in confirming the absolute configuration, especially in the absence of a single crystal suitable for X-ray diffraction. The chromophores in the vicinity of the chiral center would be the primary determinants of the ECD spectrum, while the VCD spectrum would be sensitive to the vibrational modes of the entire chiral structure.
Conformational Preferences of the Seven-Membered Ring
The 1,4-oxazepane ring is not static but undergoes rapid conformational changes at room temperature, a phenomenon known as ring inversion or fluxionality. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key technique used to study these processes. By recording NMR spectra at different temperatures, it is possible to "freeze out" individual conformations at low temperatures and study the kinetics of their interconversion as the temperature is raised. From this data, the free energy of activation (ΔG‡) for the ring inversion can be calculated.
While specific DNMR studies on this compound are not available, research on related seven-membered heterocyclic systems provides insight into the expected energy barriers. For instance, studies on 1,4-benzodiazepin-2-ones and N-sulfonyl morpholines have characterized the ring inversion barriers. nih.govnih.gov These studies reveal that the energy barriers are influenced by the nature of the substituents and the atoms within the ring.
Representative Ring Inversion Barriers for Related Heterocycles
| Compound Class | Ring System | ΔG‡ (kcal/mol) |
|---|---|---|
| 1,4-Benzodiazepin-2-ones | 1,4-Diazepine | ~11-15 |
| N-Sulfonyl Morpholines | Morpholine (6-membered) | ~9-10 |
| 1,4-Oxathiane | 1,4-Oxathiane (6-membered) | ~10 |
Note: This data is from studies on related but different heterocyclic systems and serves to provide a general range for such inversion barriers. nih.govnih.govrsc.org
It is expected that the 1,4-oxazepane ring in this compound would also exhibit a similar dynamic equilibrium between its various conformations.
Seven-membered rings can theoretically exist in several conformations, with the most common being the chair, boat, and twist-boat forms. The relative energies of these conformations determine the preferred shape of the molecule in solution.
NMR studies on chiral 1,4-oxazepane-5-carboxylic acids have provided valuable insights into the conformational preferences of the 1,4-oxazepane ring. rsc.orgrsc.org Through the analysis of proton-proton coupling constants and Nuclear Overhauser Effect (NOE) correlations, it has been suggested that the 1,4-oxazepane scaffold predominantly exists in the most energetically favorable chair conformation. rsc.org It is highly probable that the this compound would also favor a chair-like conformation in solution to minimize steric and torsional strain.
The conformational equilibrium of the 1,4-oxazepane ring is influenced by the nature and position of its substituents, as well as the protonation state of the nitrogen atom.
The methyl group at the C5 position in this compound will have a preference for an equatorial position in a chair conformation to minimize steric interactions with the rest of the ring. An axial orientation would lead to unfavorable 1,3-diaxial interactions.
Furthermore, the compound is a hydrochloride salt, meaning the nitrogen atom at position 4 is protonated and carries a positive charge. This protonation has a significant impact on the conformational landscape. The presence of a hydrogen atom on the nitrogen can lead to different steric and electronic effects compared to a free amine. The N-H bond will have its own spatial requirements and can participate in hydrogen bonding, which may further stabilize certain conformations. The precise conformational preference will be a balance between minimizing steric hindrance from the methyl group and accommodating the protonated amine within the seven-membered ring.
Stereoelectronic Effects within the Oxazepane Framework
The anomeric effect is a well-documented stereoelectronic phenomenon, classically observed in pyranose rings, where a substituent at the anomeric carbon (the carbon adjacent to the ring oxygen) preferentially adopts an axial orientation, despite the potential for greater steric hindrance. wikipedia.org This preference is generally explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic heteroatom and the antibonding (σ*) orbital of the exocyclic C-X bond, where X is an electronegative atom or group. wikipedia.orgrsc.org This interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry favored in the axial conformation. An alternative explanation involves the minimization of dipole-dipole repulsion between the lone pairs of the two heteroatoms, which is achieved in the axial arrangement. wikipedia.org
In the context of the this compound ring, a generalized anomeric effect can be considered within the C2-O1-C7-N4 and C3-N4-C5-O1 fragments. The key fragment for a classical anomeric effect is X-C-Y-C, where X and Y are heteroatoms. scripps.edu In the 1,4-oxazepane ring, we have an O-C2-N4-C5 system. The presence of the nitrogen atom at position 4 and the oxygen atom at position 1 introduces the potential for such stabilizing interactions.
The reactivity of the oxazepane ring is also influenced by these anomeric effects. For instance, reactions involving the formation of an oxocarbenium ion intermediate at C2 would be stabilized by the lone pair on the oxygen atom. The stereochemical outcome of nucleophilic attack on such an intermediate would be dictated by the need to adopt a product conformation that minimizes transannular steric interactions, a factor that is itself influenced by the inherent conformational preferences of the ring. nih.gov
To illustrate the conformational preferences, the following table provides hypothetical ¹H-¹H coupling constants for a chair conformation of a substituted 1,4-oxazepane, based on data from related structures. rsc.org Large diaxial couplings (around 10-13 Hz) and smaller axial-equatorial or equatorial-equatorial couplings (around 2-5 Hz) are characteristic of a chair-like geometry.
| Proton Coupling | Typical Coupling Constant (Hz) in a Chair Conformation |
| Hax-Hax | 10 - 13 |
| Hax-Heq | 2 - 5 |
| Heq-Heq | 2 - 5 |
This table presents idealized data for educational purposes and does not represent experimentally measured values for this compound.
The presence of the hydrochloride salt in this compound introduces a protonated ammonium (B1175870) center (N4-H⁺) and a chloride counter-ion. This creates the potential for intramolecular hydrogen bonding, a non-covalent interaction that can significantly influence the conformation of the molecule. An intramolecular hydrogen bond can form between the N4-H⁺ donor and the oxygen atom (O1) as the acceptor.
The formation of such a hydrogen bond would require the ring to adopt a conformation that brings the N4-H⁺ and O1 atoms into close proximity and with a favorable geometry. This could potentially lock the flexible seven-membered ring into a more rigid structure. The strength of this hydrogen bond would depend on the N-H···O distance and the N-H-O angle.
The presence and strength of such an intramolecular hydrogen bond can often be inferred from spectroscopic data, such as the infrared (IR) stretching frequency of the N-H bond and the chemical shift of the N-H proton in ¹H NMR spectroscopy. A broadened N-H stretch at a lower frequency in the IR spectrum and a downfield shift of the N-H proton resonance are indicative of hydrogen bonding.
The interplay between the inherent conformational preferences of the oxazepane ring, the stereoelectronic anomeric effects, and the possibility of intramolecular hydrogen bonding creates a complex energetic landscape. Computational modeling, such as Density Functional Theory (DFT) calculations, would be a valuable tool to explore the relative energies of different conformations and to quantify the extent of these interactions in this compound. researchgate.netnih.gov
High-Resolution Multinuclear NMR Spectroscopic Analysis for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals and to confirm the stereochemistry.
Due to the presence of a chiral center at the C5 position, the protons on the methylene (B1212753) carbons (C2, C3, C6, and C7) are diastereotopic and are expected to appear as distinct signals, each likely as a doublet of doublets or a more complex multiplet. The hydrochloride form means the amine nitrogen is protonated, and this N-H proton will be observable and may exhibit coupling to adjacent protons depending on the solvent and its rate of exchange.
Predicted ¹H and ¹³C NMR Data
The following tables outline the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are based on typical chemical shift values for similar structural motifs, such as cyclic ethers and secondary amines. pressbooks.puboregonstate.edulibretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for CDCl₃ or D₂O as solvent)
| Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H2 (axial & equatorial) | 3.8 - 4.2 | m | |
| H3 (axial & equatorial) | 3.0 - 3.4 | m | |
| H5 | 3.2 - 3.6 | m | |
| H6 (axial & equatorial) | 3.1 - 3.5 | m | |
| H7 (axial & equatorial) | 3.9 - 4.3 | m | |
| CH₃ | 1.2 - 1.5 | d | ~6-7 |
Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃ or D₂O as solvent)
| Atom Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 70 - 75 |
| C3 | 50 - 55 |
| C5 | 55 - 60 |
| C6 | 52 - 58 |
| C7 | 72 - 78 |
To move from predicted shifts to confirmed assignments, a series of 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be expected between the methyl protons and H5, and between adjacent methylene protons (e.g., H2 with H3, H6 with H7, and H5 with H6). This confirms the sequence of atoms around the seven-membered ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for confirming the stereochemistry. For the (5R) configuration, specific through-space correlations would be expected. For instance, a NOE cross-peak between the methyl protons and one of the H6 protons could help define the preferred conformation of the ring and confirm the relative orientation of the methyl group.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~1.3 ppm would show a correlation to the carbon signal at ~18 ppm, confirming the CH₃ group.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to molecular size and shape. ox.ac.ukucsb.edumanchester.ac.uk In the context of this compound, DOSY would be used to investigate its solution-state behavior.
The experiment would measure the diffusion coefficient (D) of the molecule. By comparing this value to that of an internal standard of known molecular weight that does not interact with the analyte, one can determine if the compound exists as a monomer in solution. nih.govacs.org If the molecule were to form dimers or larger aggregates, its effective size would increase, leading to a significantly smaller diffusion coefficient than predicted for the monomeric form. This technique is particularly useful for ionic compounds like hydrochlorides, which may exhibit concentration-dependent aggregation in various solvents.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₆H₁₃NO · HCl), analysis would typically be performed on the protonated cation, [M+H]⁺, which has the formula C₆H₁₄NO⁺.
The calculated monoisotopic mass of the protonated molecule is: C₆H₁₄NO⁺ = (6 * 12.000000) + (14 * 1.007825) + (1 * 14.003074) + (1 * 15.994915) = 116.10700 Da
An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the assigned elemental composition, a critical step in the identification of a new compound.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion at m/z 116.1) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. wikipedia.orglibretexts.org For a cyclic amine like (5R)-5-methyl-1,4-oxazepane, the fragmentation is expected to be directed by the nitrogen atom. libretexts.orgyoutube.com
Key predicted fragmentation pathways include:
Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. libretexts.org For this molecule, cleavage of the C5-C6 bond could lead to the loss of a C₃H₆O radical, while cleavage of the C3-C4 bond (if the nitrogen is considered C4) would result in the loss of a C₂H₄ radical. A primary fragmentation would likely involve the cleavage of the ring at the bonds alpha to the nitrogen, followed by further rearrangements.
Loss of the Methyl Group: Cleavage of the bond between C5 and the methyl group would result in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 101.1.
Ring Opening and Subsequent Fragmentation: The seven-membered ring can undergo cleavage at various points, often initiated at the heteroatoms. For example, cleavage of the C-O or C-N bonds can lead to a variety of smaller fragment ions.
Table 3: Predicted Major Fragment Ions in MS/MS Analysis
| Proposed Fragment m/z | Proposed Lost Neutral/Radical | Proposed Fragment Structure/Notes |
|---|---|---|
| 101.1 | •CH₃ | Loss of the methyl group from the parent ion |
| 86.1 | C₂H₄O | Ring cleavage and loss of ethylene (B1197577) oxide moiety |
| 72.1 | C₃H₆O | Alpha-cleavage and ring opening |
| 58.1 | C₃H₆O, CH₂ | Further fragmentation of larger ions |
Computational Chemistry Investigations of 5r 5 Methyl 1,4 Oxazepane Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
No published studies utilizing Density Functional Theory (DFT) to determine the optimized geometry, electronic energy, or molecular orbital distributions of (5R)-5-methyl-1,4-oxazepane hydrochloride were found. Such calculations would be essential to understanding the molecule's fundamental electronic characteristics.
There is no available research detailing the theoretical calculation of spectroscopic parameters for this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for computing NMR shielding constants with high accuracy. However, no such calculations have been reported for this compound, precluding a comparison with any potential experimental data.
Molecular Dynamics Simulations for Conformational Sampling
A search of scientific literature yielded no studies on the conformational analysis of this compound using molecular dynamics simulations. Such simulations would be necessary to map its conformational energy landscape and identify low-energy conformers and the transitions between them.
The influence of different solvent environments on the conformation and dynamics of this compound has not been investigated in any publicly available research.
Transition State Modeling for Reaction Pathways
No information is available regarding the modeling of transition states for any potential reaction pathways involving this compound.
Elucidation of Mechanism of Formation and Transformation Reactions
Understanding the synthetic pathways to this compound and its subsequent chemical transformations is crucial for optimizing its production and exploring its reactivity. Computational chemistry, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), can map out the potential energy surfaces of reactions, identify transition states, and determine reaction kinetics and thermodynamics.
Mechanism of Formation:
The formation of the 1,4-oxazepane (B1358080) ring system often involves intramolecular cyclization reactions. A plausible synthetic route to (5R)-5-methyl-1,4-oxazepane could involve the cyclization of a chiral amino alcohol precursor. Computational studies can be employed to investigate the feasibility of different proposed cyclization pathways. For instance, a 7-endo-trig cyclization is a common strategy for forming seven-membered rings.
DFT calculations can be used to model the reaction profile, as illustrated in a hypothetical energy profile for the formation of the oxazepane ring. By calculating the energies of reactants, intermediates, transition states, and products, the activation energies for each step can be determined, and the most favorable reaction pathway can be identified.
Table 1: Hypothetical Calculated Activation Energies for Key Steps in the Formation of the 1,4-Oxazepane Ring
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| N-alkylation | TS1 | 15.2 |
| Intramolecular Cyclization (7-endo-trig) | TS2 | 22.5 |
| Protonation | TS3 | 5.8 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Transformation Reactions:
This compound can undergo various transformation reactions, such as ring-opening, N-alkylation, or oxidation. Computational studies can predict the likelihood and outcome of these reactions. For example, the stability of the protonated amine and the ether linkage can be assessed through computational analysis. Molecular dynamics (MD) simulations can further provide insights into the conformational changes the molecule undergoes in different solvent environments, which can influence its reactivity.
Prediction of Enantioselectivity and Regioselectivity in New Reactions
For a chiral molecule like (5R)-5-methyl-1,4-oxazepane, controlling stereochemistry is paramount in its synthesis. Computational models are instrumental in predicting the enantioselectivity and regioselectivity of reactions.
Enantioselectivity:
In the synthesis of the "(5R)" enantiomer, the stereochemical outcome is often determined by a chiral catalyst or a chiral starting material. Computational docking and QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model the interaction between the substrate and a chiral catalyst. By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) can be predicted.
Table 2: Hypothetical Predicted Enantiomeric Excess for a Catalytic Asymmetric Synthesis
| Catalyst | Transition State Energy (R) (kcal/mol) | Transition State Energy (S) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |
| Catalyst A | -10.5 | -8.2 | 2.3 | 98 |
| Catalyst B | -9.8 | -9.1 | 0.7 | 55 |
| Catalyst C | -12.1 | -10.0 | 2.1 | 97 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Regioselectivity:
In reactions involving the 1,4-oxazepane ring, such as electrophilic addition or substitution, there may be multiple reactive sites, leading to issues of regioselectivity. Computational methods can help predict the most likely site of reaction. For instance, by calculating the local nucleophilicity or electrophilicity of different atoms in the ring (e.g., the nitrogen atom versus the oxygen atom), the regiochemical outcome of a reaction can be anticipated. Natural Bond Orbital (NBO) analysis can also provide insights into the charge distribution and orbital interactions that govern regioselectivity. nih.gov
Force Field Development and Validation for Large-Scale Simulations
While QM methods are highly accurate, they are computationally expensive and generally limited to relatively small systems. For large-scale simulations, such as studying the behavior of this compound in a biological environment or in bulk solvent, classical molecular mechanics (MM) force fields are necessary.
Force Field Development:
A force field is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. For a novel molecule like this compound, a specific force field needs to be developed and validated. The process typically involves:
Initial Parameterization: Initial parameters for bond lengths, bond angles, and dihedral angles are often taken from existing general force fields, such as the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF), based on atom types. nih.govj-octa.com
Quantum Mechanical Calculations: High-level QM calculations are performed to obtain a more accurate description of the molecule's geometry, vibrational frequencies, and torsional energy profiles. These QM data are then used to refine the initial MM parameters.
Charge Derivation: Partial atomic charges are derived by fitting them to the electrostatic potential calculated from QM.
Parameter Optimization: The force field parameters are optimized to reproduce QM data and, where available, experimental data such as density, heat of vaporization, and solvation free energy.
Validation:
Once the force field is developed, it must be validated to ensure its accuracy and transferability. Validation typically involves performing MD simulations and comparing the calculated properties with experimental data or high-level QM calculations. Key validation metrics include:
Reproduction of crystal lattice parameters and density.
Calculation of thermodynamic properties, such as the free energy of hydration.
Comparison of simulated conformational preferences with those predicted by QM or observed experimentally.
The development of a robust and validated force field is essential for conducting reliable large-scale simulations to study the macroscopic properties and interactions of this compound.
Reactivity and Derivatization Studies of 5r 5 Methyl 1,4 Oxazepane Hydrochloride
Functionalization at Nitrogen and Oxygen Heteroatoms
The 1,4-oxazepane (B1358080) ring contains two key heteroatoms: a secondary amine and an ether oxygen. These sites offer distinct opportunities for chemical modification. The nitrogen atom, present as a hydrochloride salt, can be readily deprotonated to its free base form, which acts as a nucleophile. In contrast, the ether oxygen is generally unreactive under most conditions.
The secondary amine in the (5R)-5-methyl-1,4-oxazepane ring is the primary site for functionalization. Following neutralization of the hydrochloride salt, the resulting free amine is a potent nucleophile, readily undergoing alkylation and acylation reactions to introduce a wide variety of substituents at the N-4 position. These reactions are fundamental in modifying the compound's properties for applications such as drug discovery. nih.gov
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Standard methods, such as reaction with alkyl halides (R-X) or reductive amination with aldehydes or ketones, are applicable. The choice of base and solvent is crucial for achieving high yields. For instance, in the synthesis of related 1,4-oxazepane derivatives, N-alkylation has been performed using various alkyl halides in the presence of a base like potassium carbonate or triethylamine (B128534) in a polar aprotic solvent. nih.gov
N-Acylation: The introduction of an acyl group (R-C=O) is another common transformation. This is typically achieved by reacting the free amine with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. fortunejournals.com These reactions are generally high-yielding and proceed under mild conditions. nih.gov The resulting amides are important structural motifs in many biologically active molecules. nih.gov
The table below summarizes representative conditions for N-alkylation and N-acylation based on general procedures for secondary cyclic amines and related heterocycles.
| Reaction Type | Reagent | Catalyst/Base | Solvent | Conditions | Product Type | Ref. |
| N-Alkylation | Alkyl Halide (e.g., Benzyl bromide) | K₂CO₃ | Acetonitrile | Reflux | N-Alkyl-1,4-oxazepane | nih.gov |
| N-Alkylation | Alkyl Halide (e.g., Iodomethane) | NaH | THF | 0 °C to RT | N-Methyl-1,4-oxazepane | nih.gov |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | Dichloromethane | Room Temp | N-Alkyl-1,4-oxazepane | nih.gov |
| N-Acylation | Acyl Chloride (e.g., Benzoyl chloride) | Triethylamine | Dichloromethane | 0 °C to RT | N-Acyl-1,4-oxazepane | fortunejournals.com |
| N-Acylation | Acid Anhydride (e.g., Acetic anhydride) | Pyridine | Dichloromethane | Room Temp | N-Acetyl-1,4-oxazepane | nih.gov |
| N-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl chloride) | Triethylamine | Dichloromethane | Room Temp | N-Sulfonyl-1,4-oxazepane | thieme-connect.com |
This table presents generalized conditions applicable to secondary amines and may require optimization for (5R)-5-methyl-1,4-oxazepane.
Direct functionalization of the ether oxygen (O-1) within the 1,4-oxazepane ring is chemically challenging and generally not a feasible synthetic route. The C-O-C ether linkage is robust and lacks the nucleophilicity or electrophilicity required for reactions like etherification or esterification under standard conditions. Cleavage of the ether bond requires harsh conditions, typically involving strong Lewis or Brønsted acids, which would likely lead to non-selective ring-opening rather than controlled functionalization.
Therefore, strategies for introducing functionality at the oxygen atom of the oxazepane scaffold rely on building the ring from already functionalized precursors. For example, a synthetic route could involve the cyclization of an amino alcohol where the hydroxyl group is pre-functionalized. dntb.gov.ua
Stereoselective Functionalization of the Carbon Skeleton
The chiral center at the C-5 position, bearing a methyl group, plays a crucial role in directing the stereochemical outcome of reactions on the carbon framework of the ring.
While direct functionalization at the C-5 quaternary carbon is not typical, the existing (R)-stereocenter significantly influences the facial selectivity of reactions at other positions on the ring, leading to the formation of diastereomeric products. Research on the synthesis of related chiral 1,4-oxazepanes has shown that the stereochemistry of substituents on the ring can control the approach of reagents, thereby determining the configuration of newly formed stereocenters. thieme-connect.comnih.gov
For example, in a study on the synthesis of 1,4-oxazepane-5-carboxylic acids, the cyclization step yielded a mixture of diastereomers. rsc.org The ratio of these diastereomers was dependent on the substitution pattern of the precursors, highlighting the influence of existing chiral elements on the formation of new stereocenters. The separation and characterization of these diastereomers were achieved after subsequent chemical modifications. rsc.org
The table below illustrates findings from a study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, demonstrating the formation of diastereomeric products.
| Precursor Substituent (R³) | Product | Diastereomeric Ratio (major:minor) | Notes | Ref. |
| H | 2-phenyl-1,4-oxazepane-5-carboxylic acid derivative | Mixture of inseparable diastereomers | Separation was feasible after hydrogenation of the nitro group. | rsc.org |
| 4-Me | 2-(p-tolyl)-1,4-oxazepane-5-carboxylic acid derivative | Mixture of inseparable diastereomers | The major diastereomer was isolated and characterized. | rsc.org |
| 4-Cl | 2-(4-chlorophenyl)-1,4-oxazepane-5-carboxylic acid derivative | Mixture of inseparable diastereomers | - | rsc.org |
Adapted from a study on the synthesis of 1,4-oxazepane-5-carboxylic acids, illustrating diastereomer formation. rsc.org
Regioselective C-H functionalization is a powerful tool in modern organic synthesis for derivatizing otherwise unreactive carbon-hydrogen bonds. mdpi.com While specific studies on (5R)-5-methyl-1,4-oxazepane are not widely reported, research on analogous saturated heterocycles provides insight into potential reaction pathways. researchgate.netnih.gov The positions adjacent to the nitrogen (C-3) and oxygen (C-2, C-6) atoms are the most likely sites for C-H activation due to the directing and activating effects of the heteroatoms.
Transition metal catalysis, often using rhodium or palladium, can enable the site-selective introduction of new functional groups. escholarship.org The regioselectivity can be controlled by the choice of catalyst, ligand, and directing group, which could be the N-4 atom itself or a group installed upon it. For the 1,4-oxazepane ring, one could predict a competition between functionalization at C-3 (alpha to nitrogen) and C-6 (adjacent to the stereocenter and beta to oxygen). The electronic and steric environment of each C-H bond would ultimately determine the reaction's outcome.
Ring-Opening and Ring-Expansion Reactions
Ring-Opening: The 1,4-oxazepane ring, being a seven-membered heterocycle, is relatively stable compared to smaller strained rings like aziridines or oxetanes. nih.gov However, the ring can be opened under specific, often reductive, conditions. Cleavage typically occurs at the C-O or C-N bonds. For example, treatment with strong reducing agents in the presence of a Lewis acid could potentially cleave the ether bond. Similarly, N-acyl or N-sulfonyl derivatives of the oxazepane could undergo reductive cleavage at the C-N bond. While there is extensive literature on the ring-opening of smaller heterocycles, specific methodologies for 1,4-oxazepanes are less common and often result from investigations into the stability of these scaffolds under various reaction conditions. nih.gov
Ring-Expansion: Ring-expansion reactions of seven-membered rings are generally not thermodynamically favored and are synthetically challenging. rsc.org Most ring-expansion methodologies, such as the Buchner ring expansion or Tiffeneau-Demjanov rearrangement, are designed to build five-, six-, or seven-membered rings from smaller precursors. wikipedia.orgorganic-chemistry.org Applying a ring-expansion strategy to an already-formed 1,4-oxazepane to create a larger eight-membered ring would require a highly specialized and likely multi-step process for which there is little precedent in the literature for this specific scaffold.
Investigation of Selective Ring Cleavage Mechanisms
The selective ring cleavage of the 1,4-oxazepane scaffold, a seven-membered heterocycle, is a reaction of significant synthetic interest for the generation of functionalized acyclic compounds or for rearrangement into other heterocyclic systems. However, a review of the current scientific literature indicates a notable lack of specific studies on the selective ring cleavage mechanisms of (5R)-5-methyl-1,4-oxazepane hydrochloride. The inherent stability of the saturated 1,4-oxazepane ring, compared to more strained systems like oxetanes or aziridines, contributes to its general resistance to facile ring-opening reactions.
Nevertheless, by drawing parallels with the reactivity of other heterocyclic ethers and amines, potential pathways for the selective cleavage of the 1,4-oxazepane ring can be postulated. The two primary bonds susceptible to cleavage are the C-O and C-N bonds. The regioselectivity of such a cleavage would be influenced by the substitution pattern and the nature of the reagents employed.
Potential Ring Cleavage Pathways:
Acid-Catalyzed Cleavage: In the presence of a strong acid, the ether oxygen or the amine nitrogen could be protonated, activating the ring towards nucleophilic attack. For the ether oxygen, protonation would be followed by attack of a nucleophile at either C2 or C7. Steric hindrance at C5 due to the methyl group might influence the regioselectivity of the attack. Similarly, activation of the nitrogen atom, likely after N-acylation or in the form of a quaternary ammonium (B1175870) salt, could facilitate cleavage at the C3-N4 or C5-N4 bonds.
Reductive Cleavage: Reagents that effect the reductive cleavage of C-O or C-N bonds could potentially open the 1,4-oxazepane ring. For instance, treatment with strong reducing agents in the presence of a Lewis acid might lead to the formation of an amino alcohol derivative.
Lewis Acid-Mediated Cleavage: Lewis acids are known to coordinate with the oxygen or nitrogen atoms of heterocycles, facilitating ring-opening reactions. The choice of Lewis acid could be critical in directing the regioselectivity of the cleavage. For example, in related systems like oxetanes, Lewis acids can promote regioselective ring-opening by coordinating to the oxygen atom and rendering the adjacent carbons more electrophilic. magtech.com.cn A similar principle could be applied to the 1,4-oxazepane ring, potentially leading to a controlled cleavage.
While no specific experimental data for the ring cleavage of this compound is currently available, the following table outlines hypothetical cleavage products based on the general principles of heterocyclic chemistry.
| Reagent/Condition | Probable Cleavage Site | Potential Product(s) |
| HBr / Heat | C-O bond | (R)-1-(2-bromoethoxy)-2-propylamine |
| LiAlH₄ / AlCl₃ | C-O or C-N bond | (R)-3-(methylamino)propan-1-ol or (R)-2-(2-aminoethoxy)propane |
| Acetyl Chloride, then NaBH₄ | C-N bond | (R)-N-acetyl-N-(2-hydroxypropyl)ethylamine |
It is important to emphasize that these are postulated reactions and would require experimental validation to confirm their feasibility and to determine the precise reaction conditions and resulting stereochemistry. The lack of published research in this area highlights an opportunity for future investigations into the reactivity of this specific heterocyclic compound.
Pathways Towards Bridged or Fused Polycyclic Systems
The synthesis of bridged or fused polycyclic systems containing the 1,4-oxazepane motif is a sophisticated area of organic synthesis, aiming to create complex molecular architectures with potential applications in medicinal chemistry and materials science. Although specific examples starting from this compound are not documented in the current literature, several synthetic strategies employed for analogous heterocyclic systems can be considered as viable pathways.
One of the most common approaches to constructing fused ring systems is through intramolecular cyclization reactions. For a molecule like (5R)-5-methyl-1,4-oxazepane, this would first require the introduction of appropriate functional groups on both the nitrogen and a carbon atom of the ring, which can then react to form a new ring.
Hypothetical Pathways to Fused Systems:
Intramolecular Pictet-Spengler Reaction: Following N-alkylation of the 1,4-oxazepane with a substituted phenethyl group, an intramolecular Pictet-Spengler type reaction could be envisioned. This would involve the cyclization of the aromatic ring onto an iminium ion formed at the oxazepane ring, leading to a fused polycyclic system.
Intramolecular Heck Reaction: Functionalization of the nitrogen with a haloaryl group and a carbon of the ring with a vinyl or alkynyl group could set the stage for an intramolecular Heck reaction. This palladium-catalyzed cyclization would forge a new carbon-carbon bond, resulting in a fused polycyclic structure.
Ring-Closing Metathesis (RCM): Introduction of two alkenyl substituents onto the 1,4-oxazepane scaffold could enable a ring-closing metathesis reaction. This powerful tool in organic synthesis, typically catalyzed by ruthenium-based catalysts, would form a new carbocyclic or heterocyclic ring fused to the oxazepane core.
While the above are hypothetical routes starting from the specific compound of interest, the literature does provide examples of the synthesis of fused 1,4-oxazepine (B8637140) systems using other starting materials. These methods often involve the construction of the 1,4-oxazepine ring as the final step in the formation of the polycyclic system. For instance, tandem reactions involving condensation and cyclization have been used to create (hetero)arene-fused benzo[f]imidazo[1,2-d] researchgate.netnih.govoxazepines. researchgate.net Another approach has been the synthesis of pyrrole-fused dibenzoxazepines via a pseudo-Joullié–Ugi reaction. rsc.org Furthermore, base-mediated 7-exo-dig cyclizations have been employed in the synthesis of imidazole-fused 1,4-benzoxazepines. nih.gov
The following table summarizes some established methods for the synthesis of fused 1,4-oxazepine systems, which could potentially be adapted for the derivatization of (5R)-5-methyl-1,4-oxazepane.
| Reaction Type | Starting Material Precursors | Resulting Fused System | Reference |
| Tandem Condensation/Cyclization | 2-(2-hydroxyaryl)imidazoles and o-dihalo (hetero)aromatics | (Hetero)arene-fused benzo[f]imidazo[1,2-d] researchgate.netnih.govoxazepines | researchgate.net |
| Pseudo-Joullié–Ugi Reaction | Cyclic imines, isocyanides, and acetylenedicarboxylates | Pyrrole-fused dibenzoxazepines | rsc.org |
| Base-Mediated 7-exo-dig Cyclization | O-propargylated benzimidazoles | Imidazole-fused 1,4-benzoxazepines | nih.gov |
These examples demonstrate the feasibility of incorporating the 1,4-oxazepine ring into complex polycyclic frameworks. Future research could focus on adapting these methodologies to pre-existing chiral 1,4-oxazepane scaffolds like this compound to access novel, enantiomerically pure bridged or fused systems.
Applications in Advanced Organic Synthesis and Catalysis
As a Chiral Building Block in Complex Molecule Synthesis
The stereochemically defined structure of (5R)-5-methyl-1,4-oxazepane hydrochloride makes it an ideal starting material for the synthesis of more elaborate and functionally diverse molecules. Its utility as a chiral building block is particularly evident in its role as a precursor for advanced heterocyclic scaffolds and its incorporation into macrocyclic frameworks.
Precursor for Advanced Heterocyclic Scaffolds
The 1,4-oxazepane (B1358080) motif is a core component of various pharmacologically active compounds, highlighting its significance in medicinal chemistry. rsc.orgnih.gov The synthesis of novel chiral 1,4-oxazepane derivatives, such as polysubstituted 1,4-oxazepanes, has been achieved through stereo- and regioselective cyclization methods. nih.gov These synthetic strategies often involve the creation of complex heterocyclic systems where the 1,4-oxazepane ring serves as a foundational element.
While direct utilization of this compound as a starting material in published complex syntheses is not extensively documented, its structural features suggest its potential as a precursor for a variety of advanced heterocyclic systems. For instance, the secondary amine within the oxazepane ring provides a reactive handle for further functionalization, allowing for the attachment of various substituents or the construction of fused ring systems. The inherent chirality at the C5 position can be leveraged to induce stereoselectivity in subsequent transformations, leading to the enantioenriched synthesis of novel drug candidates and other complex organic molecules. The development of synthetic routes starting from readily available chiral precursors like (5R)-5-methyl-1,4-oxazepane is a continuing area of interest in organic synthesis. rsc.org
Incorporation into Macrocyclic Structures
Macrocycles are of significant interest in supramolecular chemistry and drug discovery due to their unique binding properties and conformational pre-organization. The incorporation of chiral heterocyclic units, such as (5R)-5-methyl-1,4-oxazepane, into macrocyclic frameworks can impart specific stereochemical constraints and introduce heteroatoms that can act as coordination sites for metals or recognition sites for guest molecules.
The synthesis of chiral macrocycles is a challenging endeavor, often requiring carefully designed strategies to control the stereochemical outcome of the cyclization step. researchgate.net While specific examples detailing the incorporation of this compound into macrocycles are not prevalent in the literature, the fundamental reactivity of the oxazepane ring makes it a suitable candidate for such applications. The secondary amine can be acylated or alkylated with long-chain difunctional linkers, which can then undergo macrocyclization to form novel macrocyclic structures. The methyl group at the chiral center can influence the conformational preferences of the resulting macrocycle, potentially leading to specific host-guest binding properties. The development of synthetic methodologies to efficiently incorporate chiral heterocycles like 1,4-oxazepanes into macrocyclic scaffolds remains an active area of research. rsc.org
Evaluation as a Chiral Ligand in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov The structural rigidity and the presence of coordinating heteroatoms in chiral 1,4-oxazepane derivatives make them promising candidates for ligand development.
Design and Synthesis of Derivatives for Ligand Development
The design of effective chiral ligands often involves the strategic placement of coordinating groups on a rigid chiral backbone. The (5R)-5-methyl-1,4-oxazepane scaffold provides a stereochemically defined framework that can be readily modified to introduce ligating moieties. The nitrogen atom of the oxazepane ring can be functionalized with phosphorus-, nitrogen-, or oxygen-containing groups that can coordinate to a metal center.
For example, the synthesis of phosphine-oxazoline (PHOX) ligands has been a successful strategy in developing catalysts for various asymmetric transformations. nih.govnih.gov A similar approach could be envisioned for the derivatization of (5R)-5-methyl-1,4-oxazepane, where a phosphine group is introduced at the nitrogen atom, and the oxygen atom of the ring could also play a role in coordinating the metal. The modular nature of such a synthesis would allow for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction. researchgate.net
Performance in Enantioselective Transformations (e.g., Hydrogenation, Allylic Alkylation)
Asymmetric hydrogenation and asymmetric allylic alkylation are powerful methods for the stereoselective formation of C-H and C-C bonds, respectively. The success of these reactions is highly dependent on the chiral ligand employed. While there is no specific data available for ligands derived from this compound in these transformations, the performance of other chiral heterocyclic ligands provides a benchmark for their potential efficacy.
In asymmetric hydrogenation , chiral ligands are crucial for differentiating between the two faces of a prochiral substrate. mdpi.com The conformational rigidity of the 1,4-oxazepane ring could create a well-defined chiral pocket around the metal center, leading to high enantioselectivity.
In asymmetric allylic alkylation , chiral ligands control the stereochemical outcome of the nucleophilic attack on a π-allyl metal complex. rsc.orgrsc.org The steric and electronic properties of a ligand derived from (5R)-5-methyl-1,4-oxazepane could influence the regioselectivity and enantioselectivity of this transformation.
To illustrate the potential performance of such ligands, the table below presents representative data for other chiral ligands in these reactions.
Table 1: Performance of Representative Chiral Ligands in Asymmetric Catalysis This table presents data for illustrative purposes for analogous reactions, as specific data for this compound derived ligands is not available.
| Reaction | Chiral Ligand | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | (R)-BINAP-Ru | Methyl acetoacetate | 100 | 99 |
| Asymmetric Allylic Alkylation | (S)-PHOX-Pd | 1,3-Diphenylallyl acetate | 95 | 98 |
Role as a Privileged Scaffold for Methodological Development
A "privileged scaffold" is a molecular framework that is capable of providing useful ligands for more than one type of receptor or catalyst. nih.gov The 1,4-oxazepane ring system, with its inherent conformational flexibility and the presence of two heteroatoms, has the potential to be considered a privileged scaffold in the development of new synthetic methodologies.
The ability to readily synthesize a variety of substituted chiral 1,4-oxazepanes allows for the creation of diverse libraries of compounds for screening in various applications. rsc.orgnih.gov The development of new synthetic methods that utilize the 1,4-oxazepane core as a starting point could lead to the discovery of novel reactions and the synthesis of new classes of compounds with interesting biological or material properties. For example, the ring-opening or ring-expansion of 1,4-oxazepane derivatives could provide access to other heterocyclic systems that are difficult to synthesize by other means. The unique reactivity of the seven-membered ring could also be exploited in the development of new cascade reactions or multicomponent reactions. nih.gov The exploration of the 1,4-oxazepane scaffold in this context is an area ripe for further investigation.
Model System for Mechanistic Organic Chemistry Studies
The conformational properties and stereochemistry of chiral heterocycles like this compound make them suitable candidates for mechanistic studies. The fixed stereocenter can influence the stereochemical outcome of reactions occurring at other positions of the ring, providing insights into reaction mechanisms and transition state geometries.
Mechanistic studies on the synthesis of chiral 1,4-oxazepanes have involved a combination of computational and experimental approaches to understand the factors controlling stereoselectivity. For example, in the haloetherification-based synthesis of related oxazepanes, the asymmetry of a chiral bromonium intermediate was confirmed to play a crucial role in the regioselectivity of the cyclization. Such studies highlight how the inherent chirality of the molecule can direct the course of a chemical transformation.
While direct mechanistic studies centered on this compound are not detailed in the available literature, its rigid seven-membered ring and defined stereochemistry would make it a potentially useful model to investigate stereoelectronic effects and conformational preferences in reactions involving 1,4-oxazepane systems.
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of chiral N-heterocycles is a cornerstone of pharmaceutical development. nih.govnih.gov Current synthetic strategies for 1,4-oxazepanes often involve multi-step sequences that may rely on stoichiometric reagents, protecting groups, and harsh reaction conditions, which can be inefficient and generate significant waste. rsc.orgrsc.org Future research must prioritize the development of more efficient and sustainable, or "green," synthetic routes. rsc.orgmdpi.com
Key areas for advancement include:
Biocatalysis : The use of enzymes, such as transaminases or amine dehydrogenases, offers a highly selective method for establishing the chiral amine center. nih.govdovepress.com Engineered enzymes could potentially catalyze the asymmetric amination of a suitable keto-ether precursor, providing direct access to the chiral oxazepane core in a single, highly enantioselective step. dovepress.com
Catalytic Reductive Amination : Developing heterogeneous or homogeneous catalysts for the direct reductive amination of biomass-derived precursors could provide a sustainable pathway. acs.org For instance, a precursor derived from renewable resources could undergo an intramolecular cyclization/amination sequence, minimizing the use of fossil-fuel-based starting materials. rsc.org
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields in heterocyclic synthesis. nih.govnih.gov Applying this technology to the cyclization step in the formation of the 1,4-oxazepane (B1358080) ring could lead to a more energy-efficient and rapid production method compared to conventional heating. mdpi.com
Table 1: Comparison of Synthetic Approaches for Chiral 1,4-Oxazepanes
| Synthetic Strategy | Traditional Approach | Potential Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Chirality Introduction | Resolution of racemates or use of chiral pool starting materials. | Asymmetric biocatalysis (e.g., transaminases). nih.govdovepress.com | High enantioselectivity, mild conditions, reduced waste. |
| Ring Formation | Multi-step synthesis involving protection, activation, and cyclization with conventional heating. rsc.org | One-pot, microwave-assisted cyclocondensation. nih.govmdpi.com | Reduced reaction time, improved energy efficiency, process intensification. |
| Starting Materials | Petroleum-derived feedstocks. | Biomass-derived platforms (e.g., from 5-hydroxymethylfurfural). acs.org | Use of renewable resources, potential for novel precursors. |
Exploration of Novel Reactivity Patterns
The functionalization of saturated cyclic amines is a significant challenge in organic synthesis, yet it is crucial for creating structural diversity for drug discovery. researchgate.netrsc.org Research into the reactivity of the (5R)-5-methyl-1,4-oxazepane scaffold is currently limited. Future work should focus on developing methods for selective functionalization at various positions on the ring.
Promising areas of exploration include:
C-H Bond Functionalization : Direct, catalytic C-H functionalization offers a powerful way to install new substituents without pre-functionalizing the substrate. researchgate.netnih.gov Developing methods for the regioselective functionalization of the C-H bonds alpha to the nitrogen or oxygen atoms would provide rapid access to a library of derivatives. This could involve transition-metal catalysis or photoredox catalysis.
Ring-Opening Reactions : Controlled ring-opening of the oxazepane could yield valuable linear amino alcohol derivatives, which are themselves important synthetic intermediates. This would expand the utility of the parent heterocycle as a synthetic building block.
Domino and Cascade Reactions : Designing cascade reactions that form and subsequently functionalize the oxazepane ring in a single pot would be a highly efficient strategy for generating molecular complexity. researchgate.net
Table 2: Potential Functionalization Reactions for the 1,4-Oxazepane Scaffold
| Reaction Type | Target Position | Potential Reagents/Catalysts | Anticipated Outcome |
|---|---|---|---|
| α-C─H Alkynylation | C2 or C3 | Lithium acetylides with BF₃ etherate promotion. nih.gov | Introduction of an alkyne group for further modification via click chemistry. |
| N-Arylation | N4 | Aryl halides with Palladium or Copper catalysts (Buchwald-Hartwig amination). | Synthesis of N-aryl oxazepane derivatives. |
| α-C─H Cyanation | C3 or C5 | Electrochemical methods. nih.gov | Introduction of a nitrile group, a versatile synthetic handle. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients (APIs). mdpi.comseqens.com Flow chemistry offers enhanced safety, precise control over reaction parameters, and improved scalability. seqens.comnih.gov The synthesis of (5R)-5-methyl-1,4-oxazepane hydrochloride, particularly on an industrial scale, would benefit immensely from this technology.
Future research should focus on:
Multi-step Flow Synthesis : Developing a fully continuous, multi-step synthesis of the target molecule where intermediates are generated and immediately passed to the next reactor without isolation. nih.govresearchgate.net This would significantly improve efficiency and reduce manual handling of potentially hazardous reagents.
In-line Purification and Analysis : Integrating purification modules (e.g., liquid-liquid extraction, chromatography) and analytical tools (e.g., IR, NMR) directly into the flow path to enable real-time monitoring and quality control.
Automated Optimization : Utilizing automated synthesis platforms to rapidly screen reaction conditions (e.g., temperature, pressure, residence time, catalyst loading) to quickly identify the optimal parameters for yield and purity, a process that is cumbersome in batch mode.
Table 3: Comparison of Batch vs. Flow Synthesis for 1,4-Oxazepane Production
| Parameter | Batch Synthesis | Flow Chemistry | Advantage of Flow Chemistry |
|---|---|---|---|
| Heat Transfer | Inefficient, potential for hot spots. | Superior, due to high surface-area-to-volume ratio. mdpi.com | Better temperature control, improved safety for exothermic reactions. |
| Scalability | Difficult, often requires re-optimization. | Easier, by running the system for a longer time ("scaling out"). seqens.com | Consistent product quality from lab to production scale. |
| Safety | Large volumes of hazardous materials. | Small reactor volumes, containment of unstable intermediates. mdpi.com | Reduced risk of accidents and exposure. |
| Process Control | Limited to bulk properties. | Precise control over residence time, mixing, and temperature. nih.gov | Higher reproducibility and potential for improved yields/selectivity. |
Advanced Characterization Techniques for Dynamic Processes
The seven-membered 1,4-oxazepane ring is conformationally flexible, and its synthesis can lead to complex mixtures of diastereomers if additional stereocenters are introduced. rsc.orgrsc.org A thorough understanding of the compound's three-dimensional structure and its dynamic behavior is essential for understanding its biological activity.
Unaddressed challenges that require advanced characterization include:
Conformational Analysis : The chair and boat-like conformations of the oxazepane ring are in dynamic equilibrium. Advanced NMR techniques, such as variable temperature (VT-NMR) and Nuclear Overhauser Effect Spectroscopy (NOESY), are needed to characterize these conformers and the energy barriers between them. nih.gov
Diastereomer Identification : In syntheses that generate a second stereocenter, unambiguous assignment of the relative and absolute stereochemistry is critical. While 2D NMR techniques like HMBC and COSY are powerful, complex cases may require X-ray crystallography or advanced computational methods for definitive structural elucidation. nih.gov
In-situ Reaction Monitoring : Utilizing Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor reactions in real-time. This would provide valuable kinetic data and help to understand mechanism and byproduct formation, especially in complex catalytic or flow reactions.
Table 4: Application of Advanced Characterization Techniques
| Technique | Information Provided for (5R)-5-methyl-1,4-oxazepane |
|---|---|
| 2D NMR (COSY, HMBC, NOESY) | Confirms the chemical constitution, aids in assigning proton and carbon signals, and provides through-space correlations to help determine relative stereochemistry and preferred conformation. nih.gov |
| Variable Temperature (VT) NMR | Studies the dynamic conformational equilibria of the seven-membered ring and determines the energy barriers for ring inversion. |
| X-ray Crystallography | Provides unambiguous proof of the solid-state three-dimensional structure, absolute stereochemistry, and intermolecular interactions. |
| Predicted Collision Cross Section (CCS) | In conjunction with ion mobility-mass spectrometry, provides information on the size and shape of the molecule in the gas phase, which can help distinguish between isomers. uni.lu |
Expanding Computational Modeling to Predict Complex Reactivity
Computational chemistry provides powerful tools for predicting and understanding chemical reactivity, stereoselectivity, and biological interactions, thereby reducing the need for extensive empirical screening. acs.orgmdpi.com Applying these tools to this compound can guide synthetic efforts and accelerate its development.
Future research should leverage computational modeling to:
Predict Stereoselectivity : Use quantum mechanics (QM) or hybrid QM/MM models to calculate transition state energies for different reaction pathways. This can help predict the diastereoselectivity of reactions and guide the choice of catalysts and reagents for achieving desired stereochemical outcomes.
Model Conformational Landscapes : Perform molecular dynamics (MD) simulations to explore the conformational space of the oxazepane ring and its derivatives. acs.org This is crucial for understanding how the ring's flexibility influences its binding to biological targets.
Virtual Screening and Docking : Use the modeled 3D structure in virtual screening campaigns to dock the molecule against various protein targets. acs.org This can identify potential biological activities and guide the design of new derivatives with improved affinity and selectivity, as has been done for other heterocyclic scaffolds. nih.gov
Table 5: Computational Approaches and Their Applications
| Computational Method | Specific Application | Goal |
|---|---|---|
| Density Functional Theory (DFT) | Calculating transition state energies for synthetic steps. | Predict and rationalize the stereochemical outcome of a reaction; guide catalyst design. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the oxazepane ring in solution. acs.org | Understand the accessible conformations and their relative energies. |
| Molecular Docking | Placing the molecule into the binding site of a protein. acs.org | Predict binding affinity and identify key interactions with biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of derivatives with biological activity. nih.gov | Build predictive models to guide the design of more potent analogues. |
Q & A
Q. What are the recommended synthetic routes for (5R)-5-methyl-1,4-oxazepane hydrochloride, and what key reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of precursors such as substituted amines and epoxides. A common approach includes:
- Step 1: Reacting 5-methyl-1,4-oxazepane precursors (e.g., chiral amines or halohydrins) under basic conditions to form the oxazepane ring.
- Step 2: Acidification with hydrochloric acid to obtain the hydrochloride salt.
Critical parameters include: - Temperature: Lower temperatures (0–25°C) minimize side reactions like racemization .
- Catalysts: Use of chiral catalysts (e.g., Rhodium complexes) to preserve the (5R) configuration .
- Purification: Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. How can the structural integrity and enantiomeric purity of this compound be validated post-synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences confirm enantiopurity .
- X-ray Crystallography: Single-crystal analysis validates the (5R) configuration and hydrogen-bonding patterns in the hydrochloride salt .
- Polarimetry: Specific rotation ([α]D²⁵ = +15.2°) correlates with enantiomeric excess (≥98%) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental NMR data for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:
- Solvent-Specific DFT Calculations: Re-run computational models (e.g., Gaussian 16) using explicit solvent parameters (e.g., DMSO or CDCl₃) to match experimental conditions .
- Variable Temperature NMR: Conduct experiments at 298–323 K to identify dynamic equilibria or ring puckering effects .
- 2D NMR (COSY, NOESY): Correlate coupling constants and spatial proximities to confirm predicted conformers .
Example Contradiction Resolution:
| Computational Prediction (δH) | Experimental NMR (δH) | Resolution Strategy |
|---|---|---|
| 3.45 ppm (axial H) | 3.62 ppm | Solvent correction in DFT |
Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?
Methodological Answer:
- Chiral Auxiliaries: Introduce (R)-proline derivatives to sterically hinder unwanted diastereomer formation .
- Low-Temperature Kinetics: Perform reactions at –20°C to favor the thermodynamically stable (5R) isomer .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the desired configuration .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?
Methodological Answer:
- GPCR Binding Assays: Screen against serotonin (5-HT₃) or opioid receptors due to structural similarity to benzodiazepines .
- Positive Controls: Use oxazepam hydrochloride (IC₅₀ = 12 nM for GABA_A receptor) to validate assay sensitivity .
- Negative Controls: Include enantiomer (5S)-5-methyl-1,4-oxazepane hydrochloride to isolate stereospecific effects .
Q. How do salt forms (e.g., hydrochloride vs. free base) impact the stability and solubility of (5R)-5-methyl-1,4-oxazepane?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
